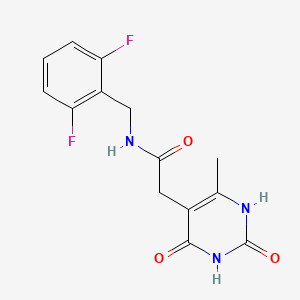

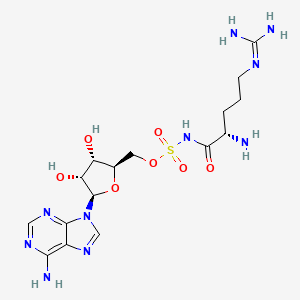

![molecular formula C11H10F3N B2755228 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] CAS No. 1823881-89-5](/img/structure/B2755228.png)

4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline]” is a spiro-heterocyclic compound . It belongs to a class of compounds known as spiroindoles, which are important in drug design processes . These compounds have bioactivity against cancer cells, microbes, and various diseases affecting the human body . They are known for their inherent three-dimensional nature and ability to project functionalities in all three dimensions, making them biological targets .

Synthesis Analysis

The synthesis of spiroindoles has been an active research field of organic chemistry for well over a century . A recent strategy involves the use of a flow reactor under ultrasonic irradiation, enabling the fast synthesis of new spiro-fused indoles in a one-pot methodology . The exploitation of the reactivity of biobased building blocks, including acrylic acids and formamides, was essential to achieve such highly functionalized molecular targets .Molecular Structure Analysis

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity . The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins .Chemical Reactions Analysis

The application of a flow reactor under ultrasonic irradiation enabled the fast synthesis of new spiro-fused indoles in a one-pot methodology . A four-step process, including carbamoylation and imidation reactions, created spiro[indoline-succinimides], spiro[indole-pyrrolo-succinimides] and spiro[indole-pyrido-succinimides] with high overall yields, with 3 min residence time and no aqueous work-up needed .Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated innovative approaches to synthesizing spirocyclic compounds, highlighting the versatility of spiro[cyclopropane-1,3'-indoline] derivatives in organic synthesis. One study described the syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives, involving diastereoselective cyclopropanation reactions, with the relative stereochemistry of key compounds confirmed by single-crystal X-ray structural analysis (Yong et al., 2007). Another study focused on the diastereoselective synthesis of functionalized spiro[cyclopropane-1,3′-indolines], offering high yields and diastereoselectivity, showcasing the compound's utility in creating complex molecular architectures (Qi et al., 2016).

Chemical Reactions and Mechanisms

Significant research has been dedicated to exploring the chemical reactivity of spirocyclic compounds, including 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]. For instance, the application of methyl(trifluoromethyl)dioxirane in the selective oxidation of hydrocarbons bearing cyclopropyl moieties illustrates the compound's potential in fine chemical synthesis, revealing insights into the influence of cyclopropane orientation on reactivity (D’Accolti et al., 2003). Another study discussed a catalyst-free, highly diastereoselective cyclopropanation reaction, further underscoring the synthetic utility of these spirocyclic frameworks (Maurya et al., 2014).

Applications in Organic Synthesis

The research also highlights the application of spirocyclic compounds in the synthesis of diverse organic molecules, indicating their broad utility in medicinal chemistry and material science. For example, a study on the synthesis of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives demonstrated their antifungal activity, suggesting potential applications in pharmaceutical development (Maruoka et al., 2008). Another example is the development of a green and facile synthesis method for spirocyclopentanes, highlighting the environmental benefits of using simple and inexpensive catalysts for synthesizing structurally complex spiro compounds (Zhu et al., 2020).

Future Directions

The synthesis of spiroindoles, including “4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline]”, continues to be an active research field of organic chemistry . The development of novel synthetic procedures will be useful in creating new therapeutic agents . The exploitation of the reactivity of biobased building blocks in synthesis methodologies is also of significance to the development of sustainable organic processes .

Mechanism of Action

Target of Action

It’s worth noting that spiroindole and spirooxindole scaffolds, which are structurally similar to this compound, have been reported to have bioactivity against cancer cells, microbes, and various diseases . They are known to interact with 3D proteins due to their inherent three-dimensional nature .

Mode of Action

Compounds with similar structures, such as spirotryprostatin a and spirotryprostatin b, have been shown to inhibit microtubule assembly . This suggests that 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been found to impact a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . This suggests that the compound could affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Based on the reported activities of structurally similar compounds, it can be hypothesized that this compound may have potential therapeutic effects against various diseases, including cancer and microbial infections .

properties

IUPAC Name |

4-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N/c12-11(13,14)7-2-1-3-8-9(7)10(4-5-10)6-15-8/h1-3,15H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANQQDUYCFQKCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC3=CC=CC(=C23)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

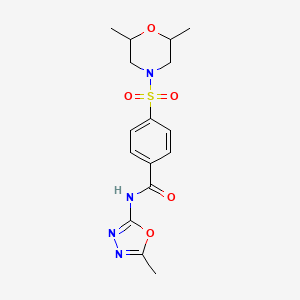

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2755146.png)

![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2755147.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2755153.png)

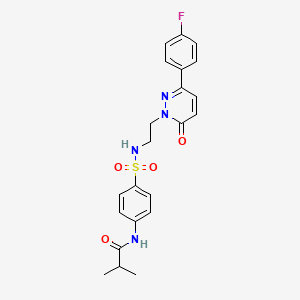

![4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B2755154.png)

![2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2755156.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2755157.png)

![3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755159.png)

![1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione](/img/structure/B2755160.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide](/img/structure/B2755168.png)